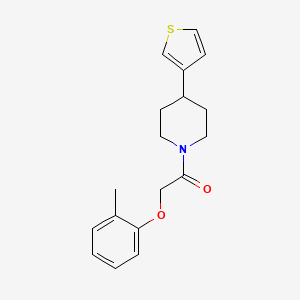

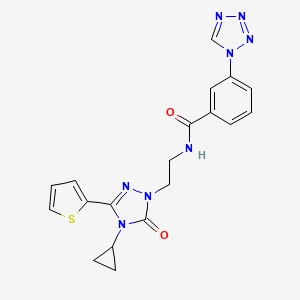

1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to a class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target cancer cells by inhibiting the activity of BTK, a protein that plays a critical role in the growth and survival of cancer cells.

Aplicaciones Científicas De Investigación

Hydrogen-bonding Patterns

Hydrogen-bonding patterns play a crucial role in the structural organization of compounds similar to 1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone. Studies have characterized compounds with bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming a six-membered hydrogen-bonded ring and leading to centrosymmetric dimers. Weak C-H...Br interactions further link molecules into chains, with additional weak Br...O, C-H...π, and C-H...O interactions stabilizing crystal structures (Balderson et al., 2007).

Microwave Assisted Synthesis

Microwave irradiation has been utilized for the efficient synthesis of compounds involving 1-(4-(piperidin-1-yl) phenyl) ethanone, demonstrating its utility in forming complex structures with potential antibacterial properties. This approach underlines the importance of novel synthetic methods in the development of new compounds with potential biological activities (Merugu et al., 2010).

Synthesis and Characterization

The synthesis and detailed characterization of compounds incorporating piperidinyl groups are fundamental in understanding their properties and potential applications. Techniques such as IR, NMR, and MS studies are crucial for the characterization process, providing insights into the thermal stability and structural confirmation of synthesized compounds, which is essential for further biological applications (Govindhan et al., 2017).

Electrochemical Synthesis

Electrochemical methods offer an environmentally friendly and efficient approach to synthesizing phenylpiperazine derivatives. The electrochemical oxidation of related compounds in the presence of arylsulfinic acids as nucleophiles highlights the potential for developing novel synthetic routes for the production of phenylpiperazine derivatives with high atom economy and minimal environmental impact (Nematollahi & Amani, 2011).

Propiedades

IUPAC Name |

2-(2-methylphenoxy)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-14-4-2-3-5-17(14)21-12-18(20)19-9-6-15(7-10-19)16-8-11-22-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAYESRDVRPGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2469052.png)

![4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2469055.png)

![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)

![Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate](/img/structure/B2469059.png)

![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)

![(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2469064.png)

![N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2469068.png)

![N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2469069.png)

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)